molecular formula C10H7Cl2N3O2 B2683999 1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole CAS No. 90723-90-3

1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole

Cat. No.: B2683999
CAS No.: 90723-90-3
M. Wt: 272.09
InChI Key: KUBADIKEHIPJFX-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-4-nitro-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a nitro group

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 4-nitro-1H-pyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of 4-nitro-1H-pyrazole in the solvent, followed by the addition of the base. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can replace the chlorine atoms with methoxy groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with various biological targets.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The dichlorobenzyl group may enhance the binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-4-nitro-1H-pyrazole can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(2,4-dichlorobenzyl)-1H-pyrazole and 1-(2,4-dichlorobenzyl)-4-amino-1H-pyrazole share structural similarities.

    Uniqueness: The presence of both the nitro group and the dichlorobenzyl group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other pyrazole derivatives.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBADIKEHIPJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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